molecular formula C38H37ClN2O5 B3182660 Mito Red CAS No. 1021902-10-2

Mito Red

Cat. No.: B3182660
CAS No.: 1021902-10-2
M. Wt: 637.2 g/mol
InChI Key: XCVSDCPWJRHMSZ-UHFFFAOYSA-M
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Description

Mito Red: is a fluorescent dye commonly used in biological research to label and visualize mitochondria in live cells. This compound is particularly valuable for studying mitochondrial function and dynamics due to its ability to selectively accumulate in active mitochondria. This compound is a derivative of rosamine and is known for its bright red fluorescence, making it an excellent tool for imaging applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mito Red is synthesized through a series of chemical reactions involving the modification of rosamine derivativesThe reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity of the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through techniques such as chromatography and crystallization to achieve the desired level of purity and consistency .

Chemical Reactions Analysis

Mechanism of Action

Mito Red exerts its effects by selectively accumulating in active mitochondria due to its lipophilic cationic nature. The compound is taken up by mitochondria through the mitochondrial membrane potential, which drives its accumulation. Once inside the mitochondria, this compound binds to specific mitochondrial components, such as cytochrome c oxidase, enhancing its fluorescence. This allows researchers to visualize and study mitochondrial function and dynamics in real-time .

Comparison with Similar Compounds

Uniqueness: Mito Red is unique in its ability to provide bright red fluorescence and high specificity for active mitochondria. Its chemical structure allows for efficient mitochondrial targeting and retention, making it a valuable tool for various imaging applications. Compared to other similar compounds, this compound offers a balance of brightness, specificity, and stability, making it a preferred choice for many researchers .

Properties

IUPAC Name

[6-(diethylamino)-9-[2-(4-methyl-2-oxochromen-7-yl)oxycarbonylphenyl]xanthen-3-ylidene]-diethylazanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H37N2O5.ClH/c1-6-39(7-2)25-14-17-31-33(21-25)44-34-22-26(40(8-3)9-4)15-18-32(34)37(31)29-12-10-11-13-30(29)38(42)43-27-16-19-28-24(5)20-36(41)45-35(28)23-27;/h10-23H,6-9H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCVSDCPWJRHMSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5=CC6=C(C=C5)C(=CC(=O)O6)C.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H37ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.